molecular formula C19H18N4O3S B4287696 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

Cat. No. B4287696
M. Wt: 382.4 g/mol
InChI Key: POIKDDJAIQICBI-UHFFFAOYSA-N
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Description

5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide, also known as MTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a thiazole derivative that has shown promising results in various scientific research applications, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has also been shown to induce the expression of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has been shown to exhibit potent anti-tumor activity in various cancer cell lines, with IC50 values ranging from 0.1 to 5 μM. It has also been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and proliferation. In addition to its anti-tumor activity, 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has also been studied for its potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, as well as its potent anti-tumor activity. However, it also has certain limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide.

Future Directions

There are several future directions for research on 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide. One potential area of study is the development of novel drug delivery systems for 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide, which could increase its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide with other anti-tumor agents, which could enhance its anti-tumor activity. Furthermore, the development of 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide derivatives with improved pharmacological properties could lead to the discovery of new and more effective anti-tumor agents.

Scientific Research Applications

5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast, colon, and lung cancer cells. 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition to its anti-tumor activity, 5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide has also been studied for its potential anti-inflammatory and analgesic effects.

properties

IUPAC Name

5-[(4-methoxybenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-11-3-7-13(8-4-11)21-19-22-15(16(20)24)18(27-19)23-17(25)12-5-9-14(26-2)10-6-12/h3-10H,1-2H3,(H2,20,24)(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIKDDJAIQICBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
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5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
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5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
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5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 5
5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide
Reactant of Route 6
5-[(4-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide

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